REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH2:14]([O:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24](/[N:28]=[CH:29]\[NH:30]O)[CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[CH2:14]([O:21][C:22]1[CH:27]=[CH:26][N:25]2[N:30]=[CH:29][N:28]=[C:24]2[CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
2.62 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
4.37 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1)\N=C/NO
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was then removed
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to about 15-25 mL
|
Type
|
ADDITION
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Details
|
poured into 400 mL of iced 1 M NaOH
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Type
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STIRRING
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Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting white solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 1 hour
|
Duration
|
1 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=2N(C=C1)N=CN2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |